molecular formula C17H17N5OS B2871500 6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole CAS No. 2320956-30-5

6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole

Cat. No.: B2871500
CAS No.: 2320956-30-5
M. Wt: 339.42
InChI Key: JJQXJBKNDGHFEJ-UHFFFAOYSA-N
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Description

6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole is a chemical compound with the molecular formula C17H17N5OS and a molecular weight of 339.41 g/mol . Its structure is a complex hybrid, incorporating both a 1,3-benzothiazole unit and an 8-azabicyclo[3.2.1]octane scaffold linked via a carbonyl group to a 1,2,4-triazole ring . This molecular architecture combines several pharmaceutically relevant heterocycles. The 1,2,4-triazole and benzothiazole motifs are recognized in medicinal chemistry for their diverse biological activities and are found in compounds investigated for various therapeutic targets . Furthermore, the 8-azabicyclo[3.2.1]octane skeleton is a privileged structure in neuroscience research, forming the core of many tropane-based bioactive molecules . The specific research applications and biological mechanisms of action for this particular compound require further investigation and characterization by qualified researchers. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(11-1-4-15-16(5-11)24-10-19-15)22-12-2-3-13(22)7-14(6-12)21-9-18-8-20-21/h1,4-5,8-10,12-14H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQXJBKNDGHFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)N=CS4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole typically involves multi-step organic synthesis. The process may start with the preparation of the azabicyclooctane core, followed by the introduction of the triazole ring through a cyclization reaction. The benzothiazole moiety is then attached via a coupling reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent Groups Molecular Weight Key Properties/Activity
Main Compound (Benzothiazole derivative) Benzothiazole 1,2,4-Triazol-1-yl, bicyclo[3.2.1]octane 314.34 N/A (Data limited)
Pyrazole Analog () Benzothiazole Pyrazol-1-yl, bicyclo[3.2.1]octane N/A Hypothesized altered solubility
Quinazoline Derivative 6g () Quinazoline Triazole Schiff base ~373–401* 71% antifungal activity
Bromophenylsulfonyl Analog () Bicyclo[3.2.1]octane Bromophenylsulfonyl, triazol-1-yl 397.29 High thermal stability

*Estimated based on deferasirox analogs ().

Research Findings and Implications

  • Antimicrobial Potential: Triazole-containing compounds, such as quinazoline derivative 6g, demonstrate notable antifungal activity, suggesting that the main compound’s triazole moiety may confer similar properties .
  • Structural Flexibility : Modifications to the bicyclic core (e.g., sulfonyl vs. carbonyl groups) significantly impact lipophilicity and molecular weight, which are critical for drug-likeness and bioavailability .
  • Thermal Stability : Predicted high boiling points (~569°C) for sulfonyl analogs indicate robust stability under physiological conditions .

Biological Activity

The compound 6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole (CAS Number: 2320956-30-5) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, particularly in the context of inflammatory responses and pain management.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5OSC_{17}H_{17}N_{5}OS, with a molecular weight of 339.4 g/mol. The compound features a unique bicyclic structure that is characteristic of azabicyclo compounds, which are often associated with significant pharmacological properties.

PropertyValue
CAS Number2320956-30-5
Molecular FormulaC17H17N5OS
Molecular Weight339.4 g/mol

The biological activity of the compound is primarily linked to its ability to inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like molecule that has anti-inflammatory and analgesic effects. By inhibiting NAAA, this compound may enhance the levels of PEA, thereby prolonging its therapeutic effects at sites of inflammation .

Biological Activity and Efficacy

Recent studies have demonstrated that derivatives of azabicyclo compounds exhibit potent inhibitory activity against NAAA, with some compounds showing an IC50 in the low nanomolar range (e.g., 0.042 μM for certain derivatives). This suggests that modifications to the azabicyclo scaffold can significantly enhance biological activity .

Case Studies

  • In Vitro Studies : In vitro assays have shown that compounds similar to this compound exhibit high selectivity for NAAA over other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), indicating a favorable pharmacological profile for targeting inflammatory pathways .
  • In Vivo Studies : Animal models have provided evidence supporting the anti-inflammatory properties of NAAA inhibitors derived from the azabicyclo scaffold. These studies highlight a reduction in inflammatory markers and pain response when treated with these compounds, further validating their potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications to the triazole and benzothiazole moieties can significantly influence the inhibitory potency against NAAA. For instance, substituents at particular positions on the benzothiazole ring have been shown to enhance binding affinity and selectivity towards NAAA .

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